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Compound of Interest

Compound Name: 5-Bromo-2-tetralone

Cat. No.: B157838 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

compound 5-Bromo-2-tetralone (CAS No. 132095-53-5). Due to the limited availability of

published experimental spectra for this specific molecule, this document presents a

combination of predicted data based on established spectroscopic principles and data from

analogous compounds. The information herein is intended to support researchers in the

identification, characterization, and quality control of 5-Bromo-2-tetralone.

Chemical Structure and Properties
IUPAC Name: 5-bromo-3,4-dihydronaphthalen-2(1H)-one[1][2]

Molecular Formula: C₁₀H₉BrO[1][2]

Molecular Weight: 225.08 g/mol [1][2]

Exact Mass: 223.98368 Da[1]

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 5-Bromo-2-
tetralone.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted ¹H NMR Chemical Shifts

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

H-1 (CH₂) ~3.6 Singlet
Alpha to the carbonyl

group.

H-3 (CH₂) ~2.6 Triplet

H-4 (CH₂) ~3.0 Triplet Benzylic protons.

H-6 (Ar-H) ~7.4 Doublet

H-7 (Ar-H) ~7.1 Triplet

H-8 (Ar-H) ~7.6 Doublet

Note: Predicted values are based on the analysis of 2-tetralone and the known substituent

effects of bromine on aromatic systems. Actual experimental values may vary.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts
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Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

C-1 (CH₂) ~45

C-2 (C=O) ~207 Carbonyl carbon.[3]

C-3 (CH₂) ~30

C-4 (CH₂) ~40

C-4a (Ar-C) ~135

C-5 (Ar-C-Br) ~120
Carbon bearing the bromine

atom.

C-6 (Ar-CH) ~130

C-7 (Ar-CH) ~128

C-8 (Ar-CH) ~125

C-8a (Ar-C) ~143

Note: Predicted values are based on typical chemical shift ranges for carbons in similar

chemical environments.[3] The carbonyl carbon is expected to be the most downfield signal.

Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Frequencies

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

C=O (Ketone) ~1715 Strong

C-H (Aromatic) 3000-3100 Medium

C-H (Aliphatic) 2850-3000 Medium

C=C (Aromatic) 1450-1600 Medium to Weak

C-Br 500-600 Medium
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Note: These are typical absorption ranges and the exact peak positions can be influenced by

the molecular structure and sample preparation method.

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation

m/z Interpretation Notes

224/226 [M]⁺

Molecular ion peak, showing

the characteristic 1:1 isotopic

pattern for bromine (⁷⁹Br and

⁸¹Br).

181/183 [M - C₂H₃O]⁺ Result of α-cleavage.

145 [M - Br]⁺ Loss of the bromine radical.

117 [C₉H₉]⁺
Further fragmentation after

loss of bromine.

Note: Electron Impact (EI) ionization is assumed. The fragmentation pattern of ketones is often

characterized by α-cleavage adjacent to the carbonyl group.[4]

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for 5-Bromo-2-
tetralone.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Weigh approximately 10-20 mg of 5-Bromo-2-tetralone.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.
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¹H NMR Data Acquisition:

Instrument: 400 MHz (or higher) NMR spectrometer.

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Processing: Fourier transform the Free Induction Decay (FID), phase the spectrum, and

calibrate the chemical shift scale using the residual solvent peak.

¹³C NMR Data Acquisition:

Instrument: Same as for ¹H NMR.

Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

Relaxation Delay: 2-5 seconds.

Processing: Fourier transform the FID and apply a line broadening factor of 1-2 Hz.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 5-Bromo-2-tetralone directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

built-in clamp.

Data Acquisition:
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Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

Mode: ATR.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Scans: 16-32 scans are typically co-added.

Background: A background spectrum of the empty ATR crystal should be collected prior to

sample analysis.

Mass Spectrometry (MS)
Sample Introduction:

Dissolve a small amount of 5-Bromo-2-tetralone in a suitable volatile solvent (e.g.,

methanol or dichloromethane).

Introduce the sample into the mass spectrometer via a direct insertion probe or through a

gas chromatograph (GC-MS).

Data Acquisition (Electron Impact - EI):

Ionization Mode: Electron Impact (EI).

Electron Energy: 70 eV.

Mass Range: m/z 50-300.

Detector: Electron multiplier or similar.

Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 5-Bromo-2-tetralone.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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